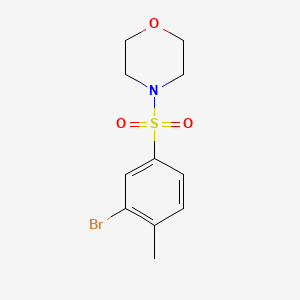

4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine

Description

4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine is a sulfonamide derivative featuring a morpholine ring linked to a substituted phenyl group via a sulfonyl bridge. The phenyl ring is substituted with a bromine atom at the 3-position and a methyl group at the 4-position.

Properties

IUPAC Name |

4-(3-bromo-4-methylphenyl)sulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3S/c1-9-2-3-10(8-11(9)12)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXPBILMRXHFPLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428448 | |

| Record name | 4-(3-Bromo-4-methylbenzene-1-sulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850429-74-2 | |

| Record name | 4-[(3-Bromo-4-methylphenyl)sulfonyl]morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850429-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Bromo-4-methylbenzene-1-sulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine typically involves the following steps:

-

Bromination: : The starting material, 4-methylphenyl, undergoes bromination to introduce a bromine atom at the 3-position. This reaction is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

-

Sulfonylation: : The brominated intermediate is then subjected to sulfonylation using a sulfonyl chloride, such as methanesulfonyl chloride (CH3SO2Cl), in the presence of a base like pyridine or triethylamine. This step introduces the sulfonyl group.

-

Morpholine Introduction: : Finally, the sulfonylated intermediate is reacted with morpholine under basic conditions to form the desired product, this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine undergoes various chemical reactions, including:

-

Substitution Reactions: : The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

-

Oxidation and Reduction: : The sulfonyl group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

-

Coupling Reactions: : The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds .

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a suitable solvent (e.g., dimethylformamide) and a base (e.g., potassium carbonate) are commonly used.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are employed.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used under mild conditions.

Major Products Formed

Substitution Reactions: Products include azido or thiocyanato derivatives.

Oxidation and Reduction: Products include sulfoxides or sulfones.

Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents on the phenyl ring significantly influence melting points, solubility, and reactivity. Below is a comparative analysis of key analogs:

Key Observations:

- Electron-Donating Groups (e.g., CH₃, OCH₃): Lower melting points (e.g., 85–110°C for methoxy derivatives) due to reduced intermolecular forces .

- Electron-Withdrawing Groups (e.g., Cl, CF₃): Higher melting points (e.g., 144–151°C for chloro derivatives) and enhanced stability .

- Amino Group (NH₂): Exceptionally high melting point (216°C) attributed to hydrogen bonding .

- Target Compound (3-Br, 4-CH₃): Bromine (electron-withdrawing) and methyl (electron-donating) create a balanced electronic environment, likely resulting in intermediate physical properties.

Biological Activity

4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine, with the CAS number 850429-74-2, is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a morpholine ring linked to a sulfonyl group, which is further substituted with a bromo and methyl phenyl moiety. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.

Chemical Structure

The molecular formula of this compound is C11H14BrN1O2S1. The structural representation can be illustrated as follows:

The biological activity of this compound can be attributed to its interaction with various molecular targets involved in cellular signaling pathways. The sulfonamide group is known for its ability to inhibit certain enzymes, particularly those involved in bacterial folic acid synthesis, which may extend to other biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential, showing promise in reducing inflammation in cellular models.

- Cytotoxicity : In vitro studies have demonstrated that it may induce cytotoxic effects in certain cancer cell lines, suggesting a potential role as an anticancer agent.

Data Table: Biological Activity Summary

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Cytotoxicity | Induced apoptosis in cancer cell lines |

Case Studies and Research Findings

- Antimicrobial Studies : A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be within the range of clinically relevant concentrations, indicating potential for further development as an antimicrobial agent.

- Anti-inflammatory Mechanism : In a recent investigation into the anti-inflammatory properties, the compound was shown to downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests that it may modulate immune responses effectively.

- Cytotoxicity Assessment : A cytotoxicity assay performed on several human cancer cell lines revealed that this compound induced apoptosis at concentrations above 20 µM. Flow cytometry analysis indicated an increase in early apoptotic cells, highlighting its potential as a lead compound for anticancer drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.